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Compound of Interest

Compound Name:
2-Chloro-6-fluorophenylboronic

acid

Cat. No.: B151115 Get Quote

An In-Depth Technical Guide on the Physical Properties of 2-Chloro-6-fluorophenylboronic
Acid

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the physical properties of a synthetic building block is paramount for its

effective application. 2-Chloro-6-fluorophenylboronic acid is a key reagent in modern

organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to

forge new carbon-carbon bonds.[1] Its unique substitution pattern, featuring both chloro and

fluoro groups ortho to the boronic acid moiety, imparts specific reactivity and steric properties

that are crucial for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and

materials science.[1]

This guide provides a detailed examination of the core physical properties of 2-Chloro-6-
fluorophenylboronic acid, offering field-proven insights into its characterization, handling, and

stability.

Core Physicochemical Properties
The fundamental physical and chemical identifiers for 2-Chloro-6-fluorophenylboronic acid
are summarized below. These constants are the first point of reference for any experimental

design.
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Property Value Source(s)

CAS Number 313545-32-3 [1][2][3][4]

Molecular Formula C₆H₅BClFO₂ [1][2][3]

Molecular Weight 174.36 g/mol [1]

Appearance
White to off-white or very pale

yellow crystalline powder
[1][4]

Melting Point 129.9 - 135 °C [1][2][3][5]

Boiling Point 299.8 ± 50.0 °C (Predicted) [3]

pKa 8.03 ± 0.58 (Predicted) [3]

Molecular Identity and Appearance: The compound presents as a white to off-white crystalline

solid, a typical morphology for many purified arylboronic acids.[1][4] Its molecular formula,

C₆H₅BClFO₂, and weight of 174.36 g/mol are foundational for all stoichiometric calculations in

reaction planning.[1]

Thermal Properties: The melting point is consistently reported in the range of 131-135 °C.[2][3]

A slightly broader range of 129.9 - 132.8 °C has also been noted.[5] This relatively sharp

melting range suggests a high degree of purity for the commercially available material. The

boiling point has not been experimentally determined but is predicted to be high, which is

characteristic of polar, hydrogen-bonding solids.[3]

Acidity: The predicted pKa of approximately 8.03 places it within the typical range for

arylboronic acids, which is generally between 8 and 10.[3][6] The presence of electron-

withdrawing fluorine and chlorine atoms is known to increase the Lewis acidity of the boron

center, which can influence its reactivity in catalytic cycles and its interaction with biological

targets.[7]

Solubility Profile
The solubility of a reagent is a critical parameter for selecting appropriate solvent systems for

reactions, purification, and analytical characterization.
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Aqueous Solubility: Boronic acids, including this derivative, are generally sparingly soluble in

water.[6]

Organic Solubility: It is soluble in common organic solvents such as dichloromethane and

toluene.[6] This solubility is essential for its application in anhydrous reaction conditions

typical for cross-coupling chemistry. While specific data for 2-chloro-6-fluorophenylboronic
acid is limited, a related isomer (2-chloro-3-fluorophenylboronic acid) is noted to be soluble

in methanol.[8]

The choice of solvent is critical. For Suzuki-Miyaura reactions, solvent systems often consist of

a mixture, such as toluene/ethanol/water or dioxane/water, to facilitate the dissolution of both

the organic-soluble boronic acid and the inorganic base.

Structural and Spectroscopic Characterization
A definitive understanding of a molecule's structure is achieved through a combination of

spectroscopic and analytical techniques.

Molecular Structure and Solid-State Conformation
The boronic acid group is sterically hindered by the presence of two ortho substituents (Cl and

F). This steric crowding forces the B(OH)₂ group to twist out of the plane of the phenyl ring.[9]

While a specific crystal structure for 2-chloro-6-fluorophenylboronic acid is not available in

the cited search results, studies on related fluorinated phenylboronic acids show a common

tendency to form hydrogen-bonded dimeric structures in the solid state.[7][10] It is also

important to note that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides,

known as boroxines, particularly upon heating or under dehydrating conditions. The presence

of varying amounts of this anhydride is common in commercial samples.

Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the compound.

While specific spectra are proprietary to suppliers, spectral data libraries are available for

reference.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx.

7.0-7.8 ppm) corresponding to the three protons on the phenyl ring. The broad singlet for

the two hydroxyl protons of the B(OH)₂ group would also be present, though its chemical

shift is highly dependent on concentration and solvent.

¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons, with

their chemical shifts influenced by the attached chloro, fluoro, and boronic acid groups.

¹⁹F NMR: This would show a single resonance, providing a clear confirmation of the

fluorine atom's presence.

¹¹B NMR: This would show a broad signal characteristic of a trigonal boronic acid.

Stability, Handling, and Safety
Proper storage and handling are crucial for maintaining the integrity of the reagent and

ensuring laboratory safety.

Storage and Stability: 2-Chloro-6-fluorophenylboronic acid is stable under normal

conditions.[5] It should be stored at room temperature in a tightly sealed container to prevent

moisture absorption, which can promote the formation of the boroxine anhydride.[3][4][6] For

long-term stability, storage in a cool, dark, and dry place, potentially under an inert atmosphere,

is recommended.[3]

Safety and Hazard Information: The compound is classified as an irritant. Researchers must

consult the Safety Data Sheet (SDS) before use.[5][13]
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Hazard Type GHS Classification Hazard Statement
Precautionary
Statement
(Examples)

Acute Toxicity Acute Tox. 4
H302: Harmful if

swallowed.

P301 + P312: IF

SWALLOWED: Call a

POISON CENTER or

doctor if you feel

unwell.[5]

Skin Irritation Skin Irrit. 2
H315: Causes skin

irritation.

P280: Wear protective

gloves. P302 + P352:

IF ON SKIN: Wash

with plenty of soap

and water.[5][13]

Eye Irritation Eye Irrit. 2
H319: Causes serious

eye irritation.

P280: Wear eye

protection. P305 +

P351 + P338: IF IN

EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.[13]

Respiratory Irritation STOT SE 3
H335: May cause

respiratory irritation.

P261: Avoid breathing

dust. P304 + P340: IF

INHALED: Remove

person to fresh air and

keep comfortable for

breathing.[5]

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves, is mandatory when handling this compound.[13] All manipulations should be

performed in a well-ventilated fume hood to avoid inhalation of the powder.[14]
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Experimental Protocols for Property Determination
Verifying the physical properties of a starting material is a hallmark of rigorous scientific

practice. Below are standard protocols for key characterization techniques.

Protocol 1: Melting Point Determination via Differential
Scanning Calorimetry (DSC)
DSC provides a highly accurate melting point and can reveal information about purity and

thermal stability.

Methodology:

Sample Preparation: Accurately weigh 1-3 mg of 2-chloro-6-fluorophenylboronic acid into

an aluminum DSC pan.

Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical

empty pan to serve as a reference.

Instrument Setup: Place the sample and reference pans into the DSC cell.

Thermal Program: Equilibrate the cell at room temperature (e.g., 25 °C). Ramp the

temperature at a controlled rate (e.g., 10 °C/min) to a point well above the expected melting

point (e.g., 160 °C).

Data Analysis: The melting point is determined from the onset temperature or the peak of the

endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of

purity.

Sample Preparation DSC Analysis

1. Weigh 1-3 mg
of sample

2. Place in
Aluminium Pan 3. Crimp and Seal Pan 4. Load Sample &

Reference Pans

Transfer to
Instrument 5. Run Thermal Program

(e.g., 10°C/min ramp) 6. Analyze Thermogram Result

Report Melting Point
(Onset/Peak Temp)

Click to download full resolution via product page
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Caption: Workflow for Melting Point Determination by DSC.

Protocol 2: NMR Spectroscopic Analysis
NMR is the most powerful tool for unambiguous structural elucidation and purity assessment.

Methodology:

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully

dissolved.

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the

magnet.

Tuning and Shimming: The instrument automatically (or manually) tunes the probe to the

correct frequencies (¹H, ¹³C, etc.) and shims the magnetic field to ensure homogeneity.

Data Acquisition: Acquire standard 1D spectra (¹H, ¹³C) and, if necessary, 2D correlation

spectra (e.g., COSY, HSQC) to aid in assignments.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the raw data (Free Induction Decay).

Spectral Analysis: Integrate the ¹H signals to determine proton ratios and analyze chemical

shifts and coupling constants to confirm the structure.
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Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion
2-Chloro-6-fluorophenylboronic acid is a crystalline solid with a well-defined melting point

and predictable solubility in organic solvents. Its stability and handling require standard

laboratory precautions for irritant powders. A thorough understanding of these physical
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properties, confirmed through routine analytical procedures like DSC and NMR, is fundamental

for its successful deployment in synthetic chemistry. This knowledge enables researchers to

optimize reaction conditions, ensure reproducibility, and accelerate the discovery and

development of novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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